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Abstract
This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, and analytical characterization of Methyl 1-(2-fluorophenyl)-4-
oxocyclohexanecarboxylate. This compound, possessing a quaternary α-aryl cyclohexanone

scaffold, represents a valuable building block in modern medicinal chemistry for the

development of novel therapeutics. This document is intended for researchers, scientists, and

drug development professionals, offering both theoretical grounding and practical, field-proven

methodologies for its synthesis and evaluation. We delve into the causality behind experimental

choices, provide self-validating protocols, and ground all claims in authoritative references.

Introduction and Significance
The α-aryl cyclohexanone motif is a privileged scaffold in drug discovery, appearing in a wide

range of biologically active molecules. The introduction of a fluorine atom on the aromatic ring,

as in Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate, offers a powerful tool for

modulating metabolic stability, pKa, and binding affinity through specific electronic interactions.
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This guide elucidates the core characteristics of this specific compound, providing a

foundational data set for its incorporation into drug design and development programs.

Understanding its synthesis and physicochemical properties is paramount for its effective

utilization as a chemical intermediate.[1][2][3]

Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its

application in research and development. The key identifiers and physicochemical parameters

for Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate are summarized below.

Chemical Structure and Identifiers
IUPAC Name: methyl 1-(2-fluorophenyl)-4-oxocyclohexane-1-carboxylate[4]

CAS Number: 1384265-52-4[4]

Molecular Formula: C₁₄H₁₅FO₃

Molecular Weight: 250.27 g/mol [4]

Canonical SMILES: COC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2F[4]

Physicochemical Data Summary
The following table consolidates key experimental and predicted physicochemical properties

critical for drug development, such as solubility and lipophilicity.
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Property Value Method Source

Molecular Weight 250.27 g/mol Calculated [4]

logP (Octanol/Water) 2.69 Calculated [4]

Hydrogen Bond

Acceptors
3 Calculated Fluorochem

Hydrogen Bond

Donors
0 Calculated Fluorochem

Melting Point Not available
Experimental data not

found
-

Boiling Point Not available
Experimental data not

found
-

Aqueous Solubility To be determined See Protocol 2.1 -

Synthesis and Purification
There is no single, established public-domain synthesis for Methyl 1-(2-fluorophenyl)-4-
oxocyclohexanecarboxylate. Therefore, a robust and logical three-step synthetic pathway is

proposed, starting from commercially available precursors. The chosen route leverages well-

understood, high-yielding reaction mechanisms common in organic synthesis.

Proposed Synthetic Pathway
The synthesis is designed to proceed through three key stages:

Michael Addition: Formation of the crucial carbon-carbon bond between the aryl and

cyclohexanone moieties.

Acid-Catalyzed Hydrolysis: Conversion of the nitrile intermediate to a carboxylic acid.

Fischer Esterification: Formation of the final methyl ester product.
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Step 1: Michael Addition

Step 2: Acid-Catalyzed Hydrolysis

Step 3: Fischer Esterification

2-Fluorophenylacetonitrile +
Methyl Vinyl Ketone

Intermediate Adduct

 Base (e.g., NaOEt)
Ethanol, Reflux 

1-(2-fluorophenyl)-4-oxocyclohexane
-1-carbonitrile

 Annulation
(Thorpe-Ziegler) 

1-(2-fluorophenyl)-4-oxocyclohexane
-1-carboxylic acid

 H₂SO₄ (aq), Heat 

Final Product:
Methyl 1-(2-fluorophenyl)-4-
oxocyclohexanecarboxylate

 Methanol (excess)
cat. H₂SO₄, Reflux 

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of the target compound.
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Step-by-Step Synthesis Protocol
Step 1: Synthesis of 1-(2-fluorophenyl)-4-oxocyclohexane-1-carbonitrile

Rationale: This step employs a tandem Michael addition and Thorpe-Ziegler cyclization. The

Michael addition creates the initial bond, and the subsequent intramolecular cyclization of the

resulting dinitrile (formed in situ or from a related precursor) forms the six-membered ring.[5]

[6][7][8] The use of a strong, non-nucleophilic base is critical to deprotonate the α-carbon of

the phenylacetonitrile without competing side reactions.

Protocol:

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a

nitrogen inlet, add anhydrous ethanol (200 mL).

Carefully add sodium metal (1.2 eq) in small portions to generate sodium ethoxide in situ.

Allow the metal to react completely.

To the cooled solution, add 2-fluorophenylacetonitrile (1.0 eq).

Add methyl vinyl ketone (1.1 eq) dropwise over 30 minutes, maintaining the temperature

below 30°C.

After the addition is complete, heat the mixture to reflux for 4-6 hours, monitoring the

reaction by Thin Layer Chromatography (TLC).

Cool the reaction to room temperature and neutralize with glacial acetic acid.

Remove the solvent under reduced pressure.

Partition the residue between ethyl acetate and water. Wash the organic layer with brine,

dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrile.

Purify the product by column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 2: Hydrolysis to 1-(2-fluorophenyl)-4-oxocyclohexane-1-carboxylic acid
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Rationale: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic

acids. The use of strong acid and heat is necessary to drive the reaction to completion,

proceeding through an amide intermediate.[8][9][10][11]

Protocol:

Combine the purified nitrile from Step 1 (1.0 eq) with a 1:1 mixture of concentrated sulfuric

acid and water (10 volumes).

Heat the mixture to reflux (approx. 120-130°C) for 12-18 hours, or until TLC analysis

shows complete consumption of the starting material.

Cool the reaction mixture in an ice bath and carefully pour it over crushed ice.

The carboxylic acid product will precipitate as a solid.

Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate

is neutral.

Dry the product under vacuum to a constant weight. Recrystallization from an appropriate

solvent (e.g., ethanol/water) may be performed if further purification is needed.

Step 3: Fischer Esterification to Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate

Rationale: Fischer esterification is a classic, equilibrium-driven process. Using the alcohol

(methanol) as the solvent provides a large excess, which, according to Le Chatelier's

principle, drives the equilibrium towards the ester product. A strong acid catalyst is required

to protonate the carboxylic acid, activating the carbonyl carbon for nucleophilic attack by

methanol.[9][12][13][14]

Protocol:

Suspend the carboxylic acid from Step 2 (1.0 eq) in methanol (20 volumes).

Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while cooling the flask in an

ice bath.

Heat the mixture to reflux for 6-10 hours. Monitor the reaction progress by TLC.
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After cooling to room temperature, remove the excess methanol under reduced pressure.

Dissolve the residue in ethyl acetate and carefully wash with saturated sodium

bicarbonate solution until effervescence ceases.

Wash the organic layer with water, then brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to

yield the crude methyl ester.

Purify the final product by flash column chromatography (silica gel, hexane:ethyl acetate

gradient).

Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a critical, self-validating step.

A combination of spectroscopic and chromatographic methods should be employed.

Purified Final Compound

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(e.g., EI-MS) FT-IR Spectroscopy HPLC-UV Analysis

Structural Confirmation Purity Assessment (≥95%)

Qualified Material

Click to download full resolution via product page

Caption: Workflow for analytical characterization and QC.
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Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides the most definitive information about the carbon-hydrogen

framework of the molecule. Specific chemical shifts are predicted based on the electronic

environment of each nucleus.[15][16]

¹H NMR (Predicted, 400 MHz, CDCl₃):

δ 7.2-7.5 (m, 4H): Aromatic protons of the 2-fluorophenyl group. The fluorine substitution

and ortho-positioning will create complex splitting patterns.[17][18]

δ 3.75 (s, 3H): Methyl ester protons (-OCH₃). This will be a sharp singlet as there are no

adjacent protons.

δ 2.2-2.8 (m, 8H): Cyclohexane ring protons. These protons will exhibit complex multiplets

due to diastereotopicity and coupling with each other. Protons alpha to the ketone will be

the most deshielded.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

δ ~208-212: Ketone carbonyl carbon (C=O).[19][20][21][22]

δ ~175: Ester carbonyl carbon (C=O).[15]

δ ~160 (d, J ≈ 245 Hz): Aromatic carbon directly bonded to fluorine (C-F). A large one-

bond coupling constant is characteristic.

δ ~115-135: Remaining aromatic carbons.

δ ~55: Quaternary carbon (C1 of the cyclohexane ring).

δ ~52: Methyl ester carbon (-OCH₃).[23]

δ ~30-45: Cyclohexane methylene carbons (-CH₂-).

Infrared (IR) Spectroscopy
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Rationale: IR spectroscopy is excellent for identifying key functional groups based on their

characteristic vibrational frequencies.[4][24][25][26][27]

Predicted Major Absorption Bands (cm⁻¹):

~3050-3080: Aromatic C-H stretch.

~2850-2960: Aliphatic C-H stretch (cyclohexane and methyl groups).

~1735-1745: Ester C=O stretch. This is typically at a higher frequency than a ketone.[4]

[26]

~1710-1715: Ketone C=O stretch.[21][27] The presence of two distinct carbonyl peaks is a

key diagnostic feature.

~1600 & ~1480: Aromatic C=C skeletal vibrations.

~1250-1150: Ester C-O stretch (strong and characteristic).

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound and structural

information based on its fragmentation pattern under ionization.

Predicted Fragmentation (Electron Ionization - EI):

m/z 250: Molecular ion peak [M]⁺.

m/z 219: Loss of a methoxy radical (•OCH₃, 31 Da).

m/z 191: Loss of a carbomethoxy group (•COOCH₃, 59 Da).

m/z 95: Phenyl radical with fluorine.

m/z 55: A common fragment for cyclohexanone rings resulting from ring cleavage.[28][29]

General Analytical Protocols
General IR Spectroscopy Protocol:
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Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean

by wiping with isopropyl alcohol.

Acquire a background spectrum.

Place a small amount of the purified solid or a drop of the concentrated solution onto the

ATR crystal.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Process the spectrum to identify key absorption peaks.[20][30][31]

General Mass Spectrometry Protocol (EI-MS):

Dissolve a small sample (approx. 1 mg/mL) in a volatile solvent like methanol or

dichloromethane.

Inject the sample into the mass spectrometer, typically via a direct insertion probe or

through a GC inlet.

Ionize the sample using a standard electron energy (e.g., 70 eV).

Acquire the mass spectrum, scanning a relevant m/z range (e.g., 40-400 amu).

Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.[21]

[32]

Experimental Protocols for Physicochemical
Properties
Protocol: Kinetic Aqueous Solubility Determination

Rationale: Kinetic solubility is a high-throughput method crucial in early drug discovery to

assess how readily a compound precipitates from a DMSO stock solution when diluted into

an aqueous buffer. This mimics the conditions of many in vitro assays.[19][28][33][34]

Step-by-Step Methodology:
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Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100%

DMSO.

Assay Plate Preparation: In a 96-well microplate, add 198 µL of phosphate-buffered saline

(PBS, pH 7.4) to each well.

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing

wells. This results in a final concentration of 100 µM with 1% DMSO.

Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours.

Filtration: Filter the contents of each well through a solubility filter plate (e.g., Millipore

MultiScreen) into a fresh 96-well collection plate to remove any precipitate.

Quantification: Analyze the concentration of the dissolved compound in the filtrate using

LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in a 1%

DMSO/PBS solution.[4][33]

Protocol: LogP Determination (Shake-Flask Method)
Rationale: The partition coefficient (logP) between n-octanol and water is the standard

measure of a compound's lipophilicity. The shake-flask method is the "gold standard" for its

direct and accurate measurement.[25][35]

Step-by-Step Methodology:

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and phosphate buffer

(pH 7.4) for 24 hours. Allow the layers to separate completely.

Compound Addition: Prepare a stock solution of the test compound in the pre-saturated n-

octanol.

Partitioning: In a glass vial, combine a known volume of the octanol stock solution with an

equal volume of the pre-saturated buffer.

Equilibration: Shake the vial vigorously for 1-2 hours at a constant temperature (e.g.,

25°C) to allow the compound to partition between the two phases.
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Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the

octanol and aqueous layers.

Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous

layers. Determine the concentration of the compound in each phase using a suitable

analytical method (e.g., HPLC-UV).

Calculation: Calculate the logP using the formula: LogP = log₁₀ ([Concentration in Octanol]

/ [Concentration in Aqueous Buffer]).[24][27]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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